Cypermethrin
Overview
Description
Cypermethrin is a synthetic pyrethroid used extensively as an insecticide in both agricultural and domestic settings. It is known for its effectiveness in controlling a wide range of pests, including those that infest crops, livestock, and household environments. This compound acts as a neurotoxin in insects, causing paralysis and death upon contact or ingestion .
Mechanism of Action
Target of Action
Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of pests . It acts on the sodium channels of nerve cells , which play a crucial role in the transmission of nerve impulses .
Mode of Action
This compound interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels . This disruption leads to multiple nerve impulses instead of a single one, causing an overstimulation of nerves . The result is muscle spasms and eventual paralysis , rendering the pest unable to function or eat, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the sodium ion channels in nerve cells . The compound’s action on these channels disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption affects the downstream neurological processes, leading to the symptoms of toxicity observed in pests .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. It is readily absorbed from the gastrointestinal tract and by inhalation of dust and fine spray mist . It is very poorly absorbed through the skin . The compound’s resistance to UV light allows it to remain effective for between 5 and 10 days .
Result of Action
The primary result of this compound’s action is the paralysis and death of pests . By disrupting the normal functioning of the nervous system, this compound causes pests to experience muscle spasms and paralysis . This leads to an inability to function or eat, eventually resulting in the pest’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its resistance to UV light allows it to remain effective in the environment for extended periods . The presence of this compound in food and groundwater has raised environmental concerns due to its high toxicity levels . It has been shown to damage soil fertility and the ecosystem of essential bacteria . Therefore, the use and disposal of this compound must be managed carefully to minimize its environmental impact .
Biochemical Analysis
Biochemical Properties
Cypermethrin interacts with various enzymes and proteins. It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which are regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces cell viability and induces apoptosis in RAW 264.7 cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner . This compound has been linked to an increase in bone marrow micronuclei in both mice and humans .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a neurotoxic agent most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The acute oral LD50 of this compound of cis:trans isomer ratio 40:60 to the same species, under the same conditions, was 891 mg/kg bw . The toxic signs were characterized by salivation, increased startle response, ataxia, splayed gait, tremors, and convulsions .
Metabolic Pathways
This compound is involved in several metabolic pathways. In humans, this compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Microbial degradation has been established as a reliable technique for mineralizing this compound into less toxic chemicals .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The wide range of uses of this compound means there are a number of routes by which it can enter the water environment . These include surface run-off following application to arable crops and loss from hard standings on farms following treatment of sheep and cattle or washing of pesticide equipment .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cypermethrin involves several key steps. Initially, sodium cyanide and a phase transfer catalyst are dissolved in water. Phenoxy-benzaldehyde is then added as a solvent and stirred at a temperature of 25°C to 35°C for 25 to 35 minutes. The temperature is subsequently reduced to 15°C to 17°C, and DV-acyl chloride is added. The mixture is then heated to 20°C, maintained until the desired concentration of this compound is achieved, and finally, the product is isolated by washing and vacuum distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated with other ingredients to enhance its stability and effectiveness as an insecticide .
Chemical Reactions Analysis
Types of Reactions
Cypermethrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detoxification in the environment.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, leading to the formation of carboxylic acid derivatives.
Major Products Formed
The major products formed from these reactions include various carboxylic acid metabolites, which are less toxic and more easily eliminated from the environment .
Scientific Research Applications
Cypermethrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the degradation pathways of synthetic pyrethroids.
Biology: this compound is employed in studies investigating the effects of neurotoxins on insect physiology and behavior.
Medicine: Research on this compound’s toxicological effects helps in understanding its impact on human health and developing safety guidelines.
Industry: It is used in the development of new insecticidal formulations and pest control products
Comparison with Similar Compounds
Similar Compounds
- Permethrin
- Deltamethrin
- Alpha-cypermethrin
- Zeta-cypermethrin
Uniqueness
Cypermethrin is unique due to its high efficacy at low concentrations and its relatively low toxicity to mammals compared to other insecticides. It also has a longer residual effect, making it suitable for both agricultural and domestic use .
Properties
CAS No. |
67375-30-8 |
---|---|
Molecular Formula |
C22H19Cl2NO3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |
InChI Key |
KAATUXNTWXVJKI-WSTZPKSXSA-N |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Appearance |
Solid powder |
boiling_point |
200 °C @ 0.07 mm Hg |
Color/Form |
Viscous yellowish brown semisolid mass. Colorless crystals |
density |
1.28 g/ml @ 20 °C |
melting_point |
78-81 °C |
Key on ui other cas no. |
67375-30-8 65731-84-2 72204-44-5 |
physical_description |
Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |
solubility |
In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |
vapor_density |
1.25 |
vapor_pressure |
0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Cypermethrin and what are its downstream effects?
A1: this compound, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].
Q2: Does this compound interact with other ion channels besides sodium channels?
A2: Yes, research suggests that this compound also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.
Q3: How does this compound exposure affect neurotransmitter levels?
A3: Studies demonstrate that this compound can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.
Q5: Is there information available about this compound's material compatibility and stability under various conditions?
A5: The provided research focuses primarily on this compound's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.
Q6: Can this compound be broken down in the environment?
A6: Yes, this compound can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade this compound [, , ].
Q7: Does this compound pose risks to non-target organisms?
A7: Yes, while effective against target insects, this compound exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].
Q8: How do trace metals in soil affect this compound degradation?
A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of this compound []. Some metals may enhance degradation, while others might inhibit it.
Q9: What are the toxicological effects of this compound on mammals?
A9: Studies on rats show that this compound can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].
Q10: Have insects developed resistance to this compound?
A11: Yes, resistance to this compound has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].
Q11: What are the mechanisms behind this compound resistance?
A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to this compound resistance [].
Q12: Can cross-resistance to other insecticides occur with this compound resistance?
A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for this compound resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].
Q13: What analytical methods are used to study this compound?
A14: Common techniques used to analyze this compound and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].
Q14: Can stable carbon isotope ratios help differentiate the source of this compound?
A15: Yes, CSIA can be used to determine the origin of this compound, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.
Q15: Are there alternative control methods for pests that can replace or reduce the use of this compound?
A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].
Q16: Are there other insecticides that are effective against this compound-resistant pests?
A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against this compound-resistant sugarcane borers [].
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